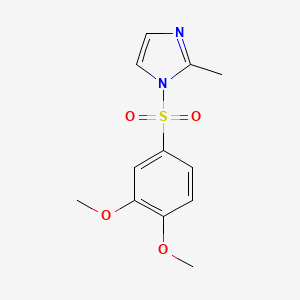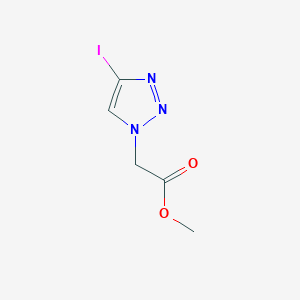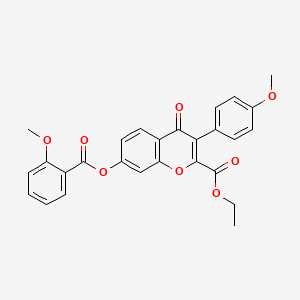
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole, also known as DMSMI, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. DMSMI is a white crystalline solid that is soluble in organic solvents and water.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds such as sulfonamides, imidazoles, and benzimidazoles. 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has also been used as a catalyst in organic reactions such as Michael addition, aldol reaction, and Diels-Alder reaction. In addition, 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has been used as a fluorescent probe for detecting metal ions such as copper and zinc.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole is not well understood. However, it is believed that 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole acts as a nucleophile in organic reactions by attacking electrophilic centers. 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole may also act as a Lewis acid catalyst by accepting electron pairs from other molecules.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole. However, it has been reported that 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has low toxicity and does not cause significant adverse effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of applications in organic synthesis and catalysis. However, 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. In addition, 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole is relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole. One area of interest is the development of new synthetic methods for 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole and its derivatives. Another area of interest is the development of new applications for 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole in organic synthesis and catalysis. Additionally, the use of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole as a fluorescent probe for detecting other metal ions is an area of potential future research. Overall, the potential applications of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole in scientific research make it an interesting compound for further study.
Métodos De Síntesis
The synthesis of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole involves the reaction of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-chloroethyl isocyanate with 1-methylimidazole. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is purified by recrystallization or column chromatography. The yield of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole is typically around 50-60%.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-9-13-6-7-14(9)19(15,16)10-4-5-11(17-2)12(8-10)18-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQYXUVOBHGGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)
![2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3011478.png)
![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)
![4-[[(2-Cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)


![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)

![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)

